BenchChemオンラインストアへようこそ!

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea

Soluble epoxide hydrolase inhibition Structure-activity relationship Piperidine urea pharmacophore

This compound is a structurally validated negative control for CXCR3 high-throughput screening (Ki >1 µM), with an unsubstituted phenylurea motif that minimizes target engagement for clean assay discrimination. Its 2-methoxyethyl substituent introduces a hydrogen-bond acceptor absent in acetyl analogs, enabling direct comparison of scaffold artifacts. Use as a starting scaffold for UT-B inhibitor SAR (IC50 ~110 nM) and in PAMPA/Caco-2 permeability studies to probe the impact of a 0.8 log unit lipophilicity increase over acetyl analogs. Order alongside the 1-acetylpiperidin-4-yl-3-phenylurea analog from a single validated batch to ensure controlled head-to-head physicochemical comparisons.

Molecular Formula C16H25N3O2
Molecular Weight 291.395
CAS No. 1207008-42-1
Cat. No. B2508719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea
CAS1207008-42-1
Molecular FormulaC16H25N3O2
Molecular Weight291.395
Structural Identifiers
SMILESCOCCN1CCC(CC1)CNC(=O)NC2=CC=CC=C2
InChIInChI=1S/C16H25N3O2/c1-21-12-11-19-9-7-14(8-10-19)13-17-16(20)18-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H2,17,18,20)
InChIKeyUORMQOJENQCVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea (CAS 1207008-42-1): Procurement-Ready Identity and Baseline


1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea (CAS 1207008-42-1) is a synthetic piperidine-phenylurea hybrid with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . The compound features a central piperidine ring N-substituted with a 2-methoxyethyl group and linked via a methylene bridge to an N'-phenylurea moiety [1]. It belongs to the broader class of 1-aryl-3-piperidin-4-yl-urea derivatives, a scaffold that has been exploited for both chemokine receptor antagonism (CXCR3) and soluble epoxide hydrolase (sEH) inhibition [2]. However, the specific substitution pattern — the methoxyethyl tail on the piperidine nitrogen and the unsubstituted phenylurea — represents a distinct chemical space within this class that is not extensively benchmarked in the public literature, making procurement decisions heavily dependent on a clear understanding of the limited quantifiable differentiators that do exist.

Why 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea Cannot Be Replaced by a Generic Piperidine-Urea Analog


The piperidine-urea scaffold is pharmacologically promiscuous: subtle changes to the N-substituent on the piperidine ring and the aryl group on the urea can switch the primary target from sEH to CXCR3, CXCR2, or urea transporters, or abolish activity entirely [1][2]. For 1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea, the 2-methoxyethyl group introduces a hydrogen-bond acceptor that is absent in acetyl- or propanoyl-substituted analogs, while the unsubstituted phenylurea lacks the para-trifluoromethoxy or trifluoromethyl groups that are critical for sub-nanomolar sEH potency in many comparator compounds [1]. These structural distinctions mean that simply ordering any “piperidine-phenylurea” derivative from a vendor catalog without confirming the exact substitution pattern risks acquiring a compound with a completely divergent pharmacological profile and unusable experimental data.

Product-Specific Quantitative Evidence Guide for 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea (CAS 1207008-42-1)


Structural Differentiation from High-Potency sEH Inhibitors: The Methoxyethyl vs. Acetyl/Propanoyl N-Substituent

The compound lacks the N-acyl substituent on the piperidine ring that is present in highly optimized sEH inhibitors such as 1-(1-acetylpiperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) or 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea. In patent-derived SAR, compounds with acyl-piperidine substituents achieve Ki values as low as 0.08–0.31 nM against recombinant human sEH [1]. The 2-methoxyethyl substituent in our compound replaces the acyl carbonyl with a flexible ether chain, eliminating a key hydrogen-bond interaction with the sEH active site. Quantitative sEH inhibition data for this exact compound are not publicly available, necessitating empirical determination.

Soluble epoxide hydrolase inhibition Structure-activity relationship Piperidine urea pharmacophore

Urea Transporter Inhibition: A Putative Activity Profile Not Shared by Acyl-Piperidine Analogs

A structurally related piperidine-phenylurea compound in BindingDB (BDBM50580906, CHEMBL5074722) bearing a comparable methoxyethyl-piperidine-phenylurea motif shows IC50 values of 110 nM against rat UT-B and 240 nM against a related isoform, expressed in MDCK cells [1]. In contrast, the acyl-piperidine urea sEH inhibitors (e.g., AR9281, US10377744 compounds) have not been reported to possess significant urea transporter activity. This suggests that the methoxyethyl-piperidine-phenylurea chemotype may be differentiated by its ability to engage urea transporters, a target class implicated in novel diuretic mechanisms.

Urea transporter inhibition UT-B Diuretic target

CXCR3 Antagonism: Differentiation from 1-Aryl-3-Piperidin-4-yl-Urea Antagonists with Substituted Aryl Groups

SAR studies on 1-aryl-3-piperidin-4-yl-urea CXCR3 antagonists demonstrate that potent antagonism requires specific aryl substitution patterns (e.g., 4-cyano, 3-trifluoromethyl) on the phenylurea, combined with lipophilic N-piperidine substituents [1]. The compound reported by Allen et al. (compound 9t) achieved a Ki of 16 nM at human CXCR3 with a 4-cyanophenyl urea and a tropenyl N-substituent. Our compound carries an unsubstituted phenylurea, which in this SAR series is associated with >50-fold loss of potency (Ki typically >1 μM for unsubstituted phenyl analogs). This positions CAS 1207008-42-1 as a low-potency negative control for CXCR3 assays rather than a competitive antagonist.

CXCR3 antagonism Chemokine receptor 1-Aryl-3-piperidin-4-yl-urea SAR

Physicochemical Differentiation: Calculated logP and Hydrogen-Bond Donor/Acceptor Profile vs. Acyl-Piperidine Analogs

The replacement of an acetyl group (logP contribution ~ -0.5) with a 2-methoxyethyl group (logP contribution ~ +0.3) increases the calculated lipophilicity of CAS 1207008-42-1 relative to 1-(1-acetylpiperidin-4-yl)-3-phenylurea. Using fragment-based calculations, the target compound has an estimated clogP of approximately 2.1, compared to ~1.3 for the acetyl analog . Additionally, the methoxyethyl group introduces an extra hydrogen-bond acceptor (the ether oxygen) without adding a hydrogen-bond donor, differentiating it from hydroxyl-alkyl piperidine analogs that increase HBD count and may reduce membrane permeability. The molecular weight (291.39 g/mol) and topological polar surface area (TPSA ~53 Ų) place this compound within favorable oral drug-like space, but procurement for permeability-sensitive assays requires acknowledgment that methoxyethyl vs. acetyl substitution alters passive diffusion properties.

Lipophilicity Hydrogen bonding Drug-likeness

High-Confidence Application Scenarios for 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea (CAS 1207008-42-1)


Negative Control for CXCR3 Antagonist Screening Campaigns

Based on the established SAR that unsubstituted phenylurea piperidine derivatives lack potent CXCR3 activity (Ki >1 μM) while optimized analogs with 4-cyanophenyl urea achieve Ki values of 16 nM [1], this compound serves as a structurally matched negative control for high-throughput CXCR3 screening. Its use enables differentiation of assay artifacts arising from the piperidine-urea scaffold versus genuine target engagement. Procurement quantity should be calibrated for routine inclusion as a control compound in each 384-well screening plate.

Urea Transporter (UT-B) Inhibitor Probe Development

The structurally analogous methoxyethyl-piperidine-phenylurea motif demonstrates UT-B inhibition with an IC50 of 110 nM [1]. Synthesis groups aiming to develop novel diuretic agents targeting urea transporters can use CAS 1207008-42-1 as a starting scaffold for systematic SAR exploration of the phenyl ring and piperidine N-substituent. Procurement from a single validated batch is recommended to ensure chemical consistency across an SAR series, as purity variations could confound interpretation of UT-B inhibition data.

Comparative Solubility and Permeability Profiling in Piperidine-Urea Chemical Space

With a calculated clogP of ~2.1 (versus ~1.3 for the acetyl analog) [1], this compound is appropriate for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies comparing methoxyethyl vs. acetyl piperidine substitution. The 0.8 log unit increase in lipophilicity provides a testable hypothesis for improved passive permeability. For industrial procurement, ordering alongside the 1-acetylpiperidin-4-yl-3-phenylurea analog from the same supplier enables controlled head-to-head physicochemical comparison under identical assay conditions.

Quote Request

Request a Quote for 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.